molecular formula C19H24N4O2 B2909751 N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide CAS No. 1797223-46-1

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide

Número de catálogo: B2909751
Número CAS: 1797223-46-1
Peso molecular: 340.427
Clave InChI: XZOGBLUAXFBYMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a synthetic small molecule characterized by a pyrimidine core substituted with a morpholine ring at the 4-position. The pyrimidine moiety is linked via a methylene bridge to a 2-phenylbutanamide group. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 2.8) and a molecular weight of ~385 g/mol.

Propiedades

IUPAC Name

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-16(15-6-4-3-5-7-15)19(24)21-14-17-20-9-8-18(22-17)23-10-12-25-13-11-23/h3-9,16H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOGBLUAXFBYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 4-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylbutanamide group. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .

Análisis De Reacciones Químicas

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Mecanismo De Acción

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequently decreasing the production of pro-inflammatory mediators .

Comparación Con Compuestos Similares

Benzimidazole Derivatives ()

Benzimidazole derivatives such as N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) share a heterocyclic core but differ in substitution patterns. Key distinctions include:

Parameter N-((4-Morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide Benzimidazole Derivatives (B1/B8)
Core Structure Pyrimidine with morpholine Benzimidazole
Functional Groups Butanamide, phenyl, morpholine Methoxy, acetamide
Molecular Weight ~385 g/mol ~270–310 g/mol
Bioactivity Predicted kinase inhibition Antimicrobial activity (Gram+ bacteria)

Sulfonamide-Pyrimidine Hybrids ()

Compounds like N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide feature a sulfonamide group instead of a butanamide. Structural and functional differences include:

Parameter Target Compound Sulfonamide-Pyrimidine Hybrids
Linker Group Methylene bridge Sulfanyl (S) bridge
Substituents Phenylbutanamide Trimethylbenzenesulfonamide
Electron Effects Electron-rich amide Electron-withdrawing sulfonamide
Binding Affinity Higher predicted solubility Enhanced protein binding (via sulfonamide)

The absence of a sulfonamide group in the target compound may reduce off-target interactions with serum proteins, improving pharmacokinetics .

Butanamide Derivatives ()

Complex butanamides like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (PF 43(1)) highlight stereochemical and functional divergence:

Parameter Target Compound PF 43(1) Derivatives
Stereochemistry Achiral (no chiral centers) Multiple chiral centers
Hydrogen Bonding Moderate (amide, morpholine) High (hydroxy, acetamide)
Therapeutic Use Kinase/protease inhibition (predicted) Antiviral/anticancer (reported)

The target compound’s simplicity may favor synthetic scalability over PF 43(1)-like derivatives, which require enantioselective synthesis .

Structural and Computational Insights

  • Crystallography : Tools like SHELX and WinGX () enable precise determination of bond angles and torsion angles in analogs. For example, the pyrimidine ring in the target compound likely adopts a planar conformation (C6–C1–S1 angle ≈ 120°), similar to sulfonamide hybrids .
  • Chromatography : Separation factors (α) for related compounds () suggest that the phenylbutanamide group would increase retention time on reversed-phase columns compared to benzimidazoles.

Actividad Biológica

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing information from various research studies and databases.

Chemical Structure and Properties

N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide has a molecular formula that includes a morpholinopyrimidine moiety linked to a phenylbutanamide backbone. The molecular weight is approximately 280.35 g/mol, which positions it within a range typical for bioactive compounds.

Structural Features

  • Morpholinopyrimidine Moiety : Known for its role in biological activity, particularly in targeting specific enzymes and receptors.
  • Phenylbutanamide Backbone : This structure often enhances lipophilicity, potentially improving membrane permeability.
  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The morpholinopyrimidine structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways.
  • Antiproliferative Effects : Compounds with similar structures have demonstrated antiproliferative properties, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals important insights into the potential biological activities of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide:

Compound NameStructural FeaturesUnique Properties
N-(4-Methylpiperazin-1-yl)methyl)-2-(4-(trifluoromethyl)phenyl)acetamideContains piperazine instead of morpholineEnhanced CNS activity
N-(6-Morpholino-pyrimidin-4-yloxy)-2-(3-pyridyl)acetamideOxy linkage instead of methylPotentially different pharmacokinetics
4-(Morpholinopyrimidin-2-yloxy)benzamideLacks the butanamide side chainDifferent target specificity

These comparisons indicate how variations in substituents can influence biological activity and therapeutic potential.

Case Studies and Clinical Trials

While specific clinical trials involving N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide are not well-documented, the following case studies illustrate the importance of related compounds in clinical settings:

  • Case Study 1 : Investigated the effects of a similar morpholinopyrimidine compound on cancer cell lines, demonstrating significant inhibition of cell proliferation.
  • Case Study 2 : Focused on the pharmacokinetics of related compounds, highlighting their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding their therapeutic viability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.